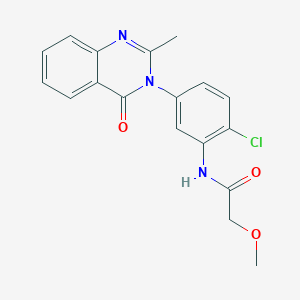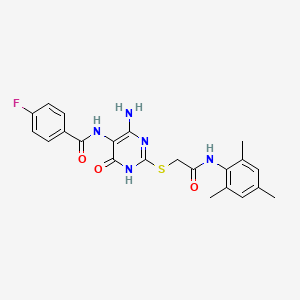
N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reductive Chemistry and Bioreductive Drugs
Compounds structurally related to the query have been explored for their reductive chemistry, particularly in the context of bioreductive drugs. These drugs exhibit selective toxicity for hypoxic cells, a feature that is crucial for targeting tumor cells in cancer therapy. The selective toxicity arises due to oxygen-inhibited enzymatic reduction, making these compounds of significant interest in developing novel cancer treatments (Palmer et al., 1995).
Metabotropic Glutamate Receptor Antagonists
Another area of application for similar compounds is as metabotropic glutamate receptor (mGluR) antagonists. These compounds have shown potential in treating neurological disorders and exhibit antipsychotic-like effects in animal models (Satoh et al., 2009). Their development as PET tracers also underscores their utility in studying neurological functions and disorders in vivo (Fujinaga et al., 2012).
Protein Kinase Inhibitors
Compounds with similar structural features have been synthesized and evaluated as protein kinase inhibitors, highlighting their potential in treating various cancers. These inhibitors can arrest cancer cells in mitosis, leading to cell death, which is crucial for anticancer strategies (Theoclitou et al., 2011).
Fluorescent Probes for Protein Interaction Studies
In the realm of biochemistry, derivatives of related compounds have been developed as fluorescent probes for studying dynamic protein interactions. These probes are particularly useful in investigating protein-protein interactions, a fundamental aspect of understanding cellular processes and disease mechanisms (Loving & Imperiali, 2008).
Antibacterial and Antimicrobial Agents
Additionally, research has been conducted on the synthesis and evaluation of similar compounds as antimicrobial agents. These studies are critical in the ongoing search for new treatments against resistant bacterial strains, highlighting the versatility of such compounds in contributing to global health solutions (Desai et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-11-8-12(2)17(13(3)9-11)25-16(29)10-32-22-27-19(24)18(21(31)28-22)26-20(30)14-4-6-15(23)7-5-14/h4-9H,10H2,1-3H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGXPCGOSIUFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


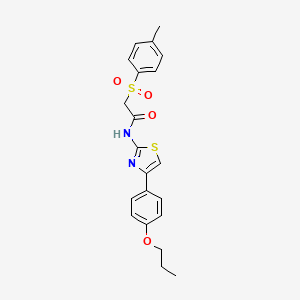

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
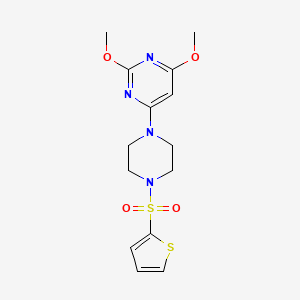
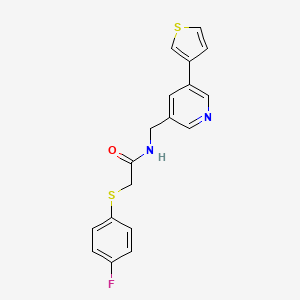
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2920043.png)
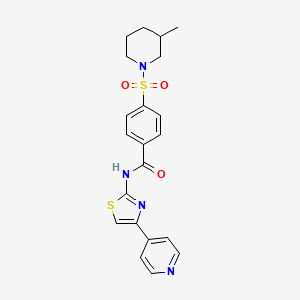

![(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2920047.png)
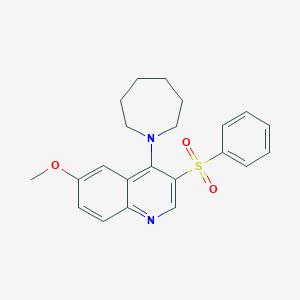
![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)
